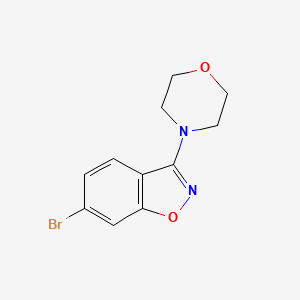
6-Bromo-3-(4-morpholinyl)-1,2-benzisoxazole
Cat. No. B8280202
M. Wt: 283.12 g/mol
InChI Key: NXSMJTNBGOOURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07642276B2
Procedure details


An ice-bath cooled solution of 6-bromo-1,2-benzisoxazol-3 (2H)-one (Intermediate 24) (0.15 g) and dry pyridine (0.15 ml) in dry dichloromethane (12 ml) was stirred under nitrogen and treated with triflic anhydride (180 μL). The solution was stirred at room temp. for 90 min, diluted with cyclohexane then applied to a Varian Bond-Elut SPE cartridge (silica, 5 g) and eluted with cyclohexane and dichloromethane to give a colourless oil. The oil was dissolved in acetonitrile (4 ml) treated with morpholine (61 μL) and diisopropylethylamine (0.15 ml) then stirred at 70° under nitrogen for 16 h. The cooled reaction mixture was purified on a Varian Bond-Elut SPE cartridge (silica, 5 g) using dichloromethane:ethanol:0.88 ammonia to give the title compound as a white solid (0.03 g).









Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=O)[NH:7][O:8][C:4]=2[CH:3]=1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.[NH:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1.C(N(C(C)C)CC)(C)C>ClCCl.C1CCCCC1.C(#N)C.N1C=CC=CC=1>[NH3:7].[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6]([N:27]3[CH2:32][CH2:31][O:30][CH2:29][CH2:28]3)=[N:7][O:8][C:4]=2[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(C(NO2)=O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(C(NO2)=O)C=C1
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0.15 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
180 μL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
61 μL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred at room temp. for 90 min
|
|
Duration
|
90 min
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with cyclohexane and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colourless oil
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
then stirred at 70° under nitrogen for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified on a Varian Bond-Elut SPE cartridge (silica, 5 g)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC2=C(C(=NO2)N2CCOCC2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.03 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
